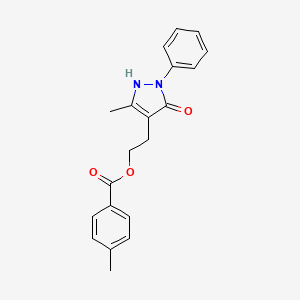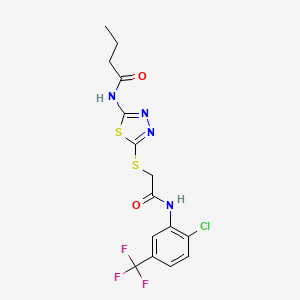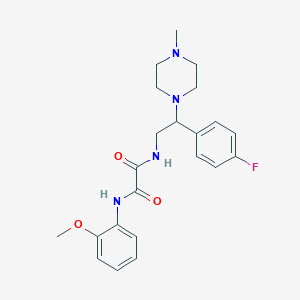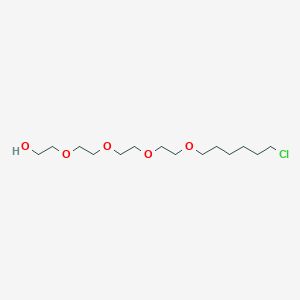![molecular formula C18H19N5O B2917218 4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole CAS No. 2380087-04-5](/img/structure/B2917218.png)
4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising biological activities, including antitumor, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. Additionally, it may inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This compound has also been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole in lab experiments is its potential as a new therapeutic agent for the treatment of cancer and infectious diseases. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound. Finally, more research is needed to explore the potential applications of this compound in the development of new therapeutic agents for the treatment of cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of 4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole involves the reaction of 6-phenylpyridazin-3-amine with 4-(chloromethyl)-1,3-oxazole in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound with a yield of around 60%.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole have been extensively studied in scientific research. This compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-4-15(5-3-1)17-6-7-18(21-20-17)23-10-8-22(9-11-23)12-16-13-24-14-19-16/h1-7,13-14H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXFFDCBOVQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=N2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2917137.png)
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2917138.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2917142.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2917146.png)






![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)
